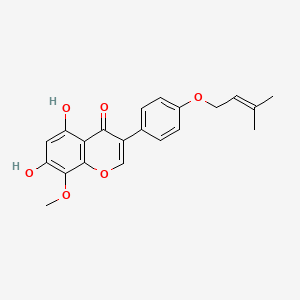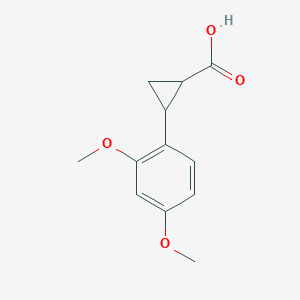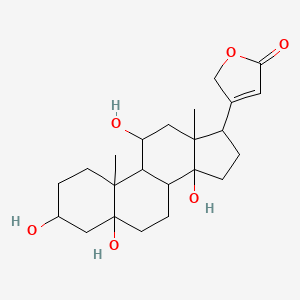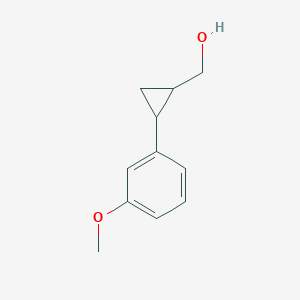
Tutocaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tutocaine is a local anesthetic that was synthesized in Germany by a team of Bayer AG scientists led by pharmacologist Werner Schulemann in 1924 . It was developed during a time when researchers were searching for a local anesthetic that could effectively block pain without imposing significant adverse effects. This compound is known for being up to eight times less toxic than cocaine, yet twice as powerful as procaine .
Preparation Methods
Tutocaine was originally synthesized by dissolving the compound in a liquid and sterilizing the solution with heat . The specific synthetic routes and reaction conditions for this compound are not widely documented in the available literature. it is known that the compound was produced in the form of powder or tablets, which were then dissolved and sterilized before administration .
Chemical Reactions Analysis
Tutocaine, like other local anesthetics, undergoes various chemical reactions. It primarily interacts with sodium ion channels on nerve membranes, affecting the membrane potential by reducing sodium passage through these channels . This action blocks the generation and conduction of nerve impulses, providing its anesthetic effect . The major products formed from these reactions are typically the result of the compound’s interaction with sodium ions, leading to a temporary blockage of nerve signal transmission .
Scientific Research Applications
Tutocaine has been used extensively in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary application is in the field of local anesthesia, where it is used to temporarily relieve pain during surgical procedures . Additionally, this compound has been studied for its potential use in other medical applications, such as anti-inflammatory and antimicrobial treatments . The compound’s ability to block nerve impulses makes it a valuable tool in various experimental settings, including studies on nerve function and pain management .
Mechanism of Action
The mechanism of action of Tutocaine involves its interaction with sodium ion channels on nerve membranes . By binding to specific sites on these channels, this compound reduces the passage of sodium ions, thereby blocking the generation and conduction of nerve impulses . This action results in a temporary loss of sensation in the targeted area, providing its anesthetic effect . The molecular targets of this compound are the sodium ion channels, and the pathways involved include the inhibition of sodium ion passage and the subsequent blockage of nerve signal transmission .
Comparison with Similar Compounds
Tutocaine is often compared to other local anesthetics such as cocaine, eucaine, amylocaine, and procaine . While cocaine is known for its potent anesthetic effects, it is also highly toxic, making it less desirable for medical use . Eucaine and amylocaine are less toxic than cocaine but are not as effective as this compound . Procaine, another commonly used local anesthetic, is less powerful than this compound but also less toxic . This compound’s unique combination of high potency and low toxicity makes it a valuable alternative to these other compounds .
Properties
CAS No. |
891-33-8 |
|---|---|
Molecular Formula |
C14H22N2O2 |
Molecular Weight |
250.34 g/mol |
IUPAC Name |
[4-(dimethylamino)-3-methylbutan-2-yl] 4-aminobenzoate |
InChI |
InChI=1S/C14H22N2O2/c1-10(9-16(3)4)11(2)18-14(17)12-5-7-13(15)8-6-12/h5-8,10-11H,9,15H2,1-4H3 |
InChI Key |
MTNXJJYHFCSXCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(C)C)C(C)OC(=O)C1=CC=C(C=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,6-Bis(5-bromofuran-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12299282.png)


![butanedioic acid;[1-[3-[2-chloro-4-[[[2-hydroxy-2-(8-hydroxy-2-oxo-1H-quinolin-5-yl)ethyl]amino]methyl]-5-methoxyanilino]-3-oxopropyl]piperidin-4-yl] N-(2-phenylphenyl)carbamate](/img/structure/B12299287.png)
![tert-Butyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12299295.png)
![2-[[2-Hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol](/img/structure/B12299300.png)

![2-[2-[2-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]ethoxy]ethoxy]ethanol;chloride](/img/structure/B12299313.png)
![4-(4-acetylpiperazin-1-yl)-N-[1-[3,5-bis(trifluoromethyl)phenyl]ethyl]-2-(4-fluoro-2-methylphenyl)-N-methylpiperidine-1-carboxamide](/img/structure/B12299322.png)

![(3E)-3-(2-bicyclo[2.2.1]heptanylidene)-N,N-dimethyl-3-phenylpropan-1-amine](/img/structure/B12299337.png)

![(Z)-7-(2-(15N)azanyl-2-carboxy-1,1,2-trideuterioethyl)sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoic acid](/img/structure/B12299346.png)
![[5-(Pyridine-3-carbonylamino)-3,4,6-tris(pyridine-3-carbonyloxy)oxan-2-yl]methyl pyridine-3-carboxylate](/img/structure/B12299360.png)
